![molecular formula C44H44N10O5S B14901772 4-[3-[4-[2-(5-Benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B14901772.png)
4-[3-[4-[2-(5-Benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[3-[4-[2-(5-Benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione” is a highly complex organic molecule. It features multiple functional groups and rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:
Stepwise construction: Building the molecule piece by piece, starting from simpler precursors.
Cyclization reactions: Forming ring structures through intramolecular reactions.
Functional group transformations: Introducing or modifying functional groups through reactions like oxidation, reduction, and substitution.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Catalysis: Using catalysts to increase reaction efficiency.
Flow chemistry: Implementing continuous flow processes for large-scale production.
Purification techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation and reduction: Modifying the oxidation state of specific atoms within the molecule.
Substitution reactions: Replacing one functional group with another.
Addition reactions: Adding new atoms or groups to the molecule.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metals like palladium or platinum.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Investigating its interactions with biological molecules and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in materials science or as a catalyst in chemical processes.
作用機序
The mechanism by which the compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects or other outcomes.
類似化合物との比較
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and ring structures. Examples could be:
Natural products: Such as alkaloids or terpenes.
Synthetic analogs: Designed to mimic the structure and function of the compound.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable subject of study for developing new materials, drugs, and chemical processes.
特性
分子式 |
C44H44N10O5S |
|---|---|
分子量 |
825.0 g/mol |
IUPAC名 |
4-[3-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C44H44N10O5S/c1-28-47-48-37-25-59-24-33-32(21-29-7-4-3-5-8-29)36(60-43(33)53(28)37)13-11-30-22-45-52(23-30)44(15-16-50-19-17-49(2)18-20-50)26-51(27-44)34-10-6-9-31-39(34)42(58)54(41(31)57)35-12-14-38(55)46-40(35)56/h3-10,22-23,35H,12,14-21,24-27H2,1-2H3,(H,46,55,56) |
InChIキー |
WNTMFWJFGDGXOH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)C5(CN(C5)C6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)CCN9CCN(CC9)C)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


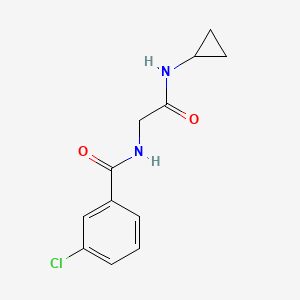
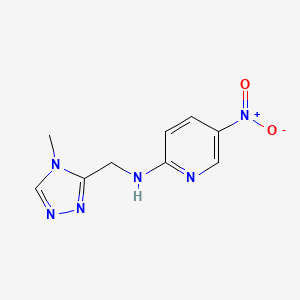
![(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14901702.png)
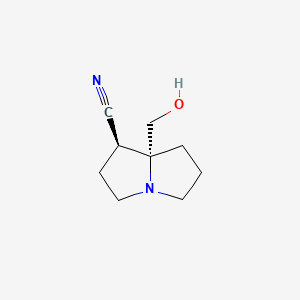
![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)

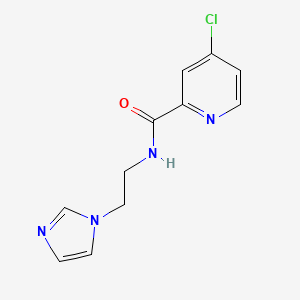
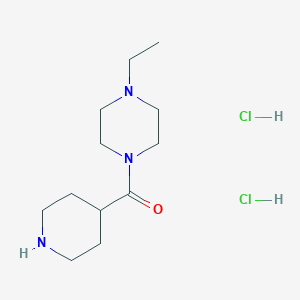
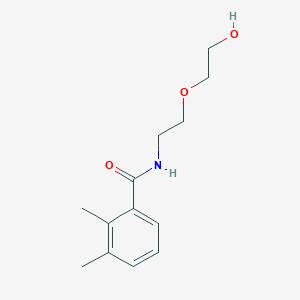

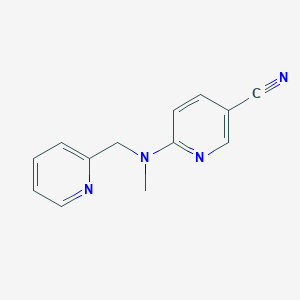
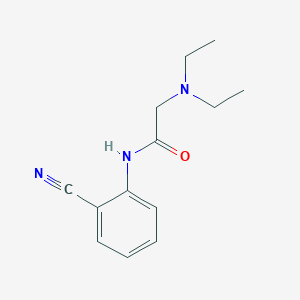
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
